molecular formula C6H13ClFNO B6198658 (3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride CAS No. 2679949-86-9

(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride

Cat. No.: B6198658
CAS No.: 2679949-86-9
M. Wt: 169.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both fluorine and methoxy groups in the piperidine ring enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoro-5-methoxy-1,2-diamine with suitable cyclizing agents. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as recombinant enzymes, can also be employed to enhance the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to receptors or enzymes. The methoxy group can also participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-methoxypiperidin-3-ol hydrochloride
  • (3R,5S)-5-hydroxymethyl-3-pyrrolidinol hydrochloride
  • (3R,5S)-6-chloro-3,5-dihydroxyhexanoic-tert-butyl-acetate

Uniqueness

The specific stereochemistry also plays a crucial role in its interactions and effectiveness in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluoropiperidine", "methanol", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3-fluoropiperidine is reacted with methanol in the presence of hydrochloric acid to form (3R)-3-fluoro-5-methoxypiperidine.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to obtain the desired (3R,5S)-3-fluoro-5-methoxypiperidine.", "Step 3: The product from step 2 is then dissolved in acetic anhydride and heated to form the corresponding acetate salt.", "Step 4: The acetate salt is then treated with sodium bicarbonate to liberate the free base.", "Step 5: The free base is extracted with ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain (3R,5S)-3-fluoro-5-methoxypiperidine as a hydrochloride salt." ] }

CAS No.

2679949-86-9

Molecular Formula

C6H13ClFNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.